

# An In-depth Technical Guide to the Physicochemical Properties of SM-102 Lipid

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SM-102** is a synthetic, ionizable cationic lipid that has gained significant prominence in the field of nucleic acid delivery. It is a critical component in lipid nanoparticle (LNP) formulations, most notably utilized in the Moderna COVID-19 mRNA vaccine. Its structure is meticulously designed to ensure efficient encapsulation of negatively charged mRNA at a low pH and to facilitate endosomal escape for effective delivery into the cytoplasm at physiological pH. This guide provides a comprehensive overview of the physicochemical properties of **SM-102**, detailed experimental protocols for its characterization, and insights into its mechanism of action.

## **Core Physicochemical Properties of SM-102**

The fundamental characteristics of **SM-102** are pivotal to its function in LNP-based drug delivery systems. A summary of these properties is presented below.



| Property          | Value                                                                                     | Reference |
|-------------------|-------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | heptadecan-9-yl 8-((2-<br>hydroxyethyl)(6-oxo-6-<br>(undecyloxy)hexyl)amino)octan<br>oate | [1]       |
| Synonyms          | Lipid H, LNP-102                                                                          |           |
| CAS Number        | 2089251-47-6                                                                              | [2]       |
| Molecular Formula | C44H87NO5                                                                                 | [2][3]    |
| Molecular Weight  | 710.17 g/mol                                                                              | [3]       |
| рКа               | ~6.68 - 6.75                                                                              | [4]       |
| Appearance        | Colorless to yellowish oil                                                                | [1]       |

# **Solubility Profile**

The solubility of **SM-102** is a critical parameter for the preparation of the lipid stock solutions used in LNP formulation.

| Solvent    | Solubility                      | Reference |
|------------|---------------------------------|-----------|
| Ethanol    | ≥ 100 mg/mL                     | [3][5]    |
| Chloroform | 100 mg/mL                       | [2]       |
| DMSO       | 100 mg/mL (requires sonication) | [3][5]    |
| Water      | Insoluble                       | [5]       |
| Methanol   | Soluble                         | [6]       |
| Acetone    | Soluble                         | [6]       |

# Lipid Nanoparticle (LNP) Formulation and Characterization



**SM-102** is a key ingredient in LNP formulations, which typically consist of an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid.

## **Typical LNP Formulation Ratios**

A common molar ratio for SM-102 based LNPs is:

| Component                                                                   | Molar Ratio (%) |
|-----------------------------------------------------------------------------|-----------------|
| SM-102                                                                      | 50              |
| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)                           | 10              |
| Cholesterol                                                                 | 38.5            |
| DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) | 1.5             |

Reference:[7][8]

## **Physicochemical Characteristics of SM-102 LNPs**

The resulting LNPs exhibit specific physicochemical properties that are crucial for their in vivo performance.

| Parameter                      | Typical Value | Reference |
|--------------------------------|---------------|-----------|
| Particle Size (Z-average)      | 70 - 100 nm   |           |
| Polydispersity Index (PDI)     | < 0.2         |           |
| mRNA Encapsulation Efficiency  | > 90%         | _         |
| Zeta Potential (at neutral pH) | Near-neutral  | [9]       |

# **Experimental Protocols**



This section provides detailed methodologies for key experiments related to the characterization of **SM-102** and **SM-102** containing LNPs.

## Synthesis of SM-102 (General Overview)

Due to the proprietary nature of **SM-102**, a detailed, step-by-step synthesis protocol is not publicly available. However, the general synthesis route involves a multi-step process culminating in an alkylation reaction.[10][11]



Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of SM-102 lipid.

# **LNP Formulation using Microfluidic Mixing**

Microfluidic mixing is a reproducible method for the production of uniform LNPs.





Click to download full resolution via product page

Caption: Workflow for formulating SM-102 LNPs using a microfluidic device.

#### Protocol:

- Prepare Lipid Stock Solution: Dissolve SM-102, DSPC, cholesterol, and DMG-PEG2000 in absolute ethanol at the desired molar ratio to achieve a final total lipid concentration (e.g., 10-20 mg/mL).[8]
- Prepare mRNA Solution: Dilute the mRNA to the desired concentration in a low pH buffer, such as 10 mM citrate buffer at pH 4.0.
- Microfluidic Mixing: Set up a microfluidic mixing device (e.g., NanoAssemblr). Load the lipid solution and the mRNA solution into separate syringes and infuse them into the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 12 mL/min).
- Purification: The resulting LNP suspension is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated mRNA.[8]
- Sterilization: The final LNP formulation is sterilized by filtration through a 0.22 µm filter.

### **Determination of Apparent pKa by TNS Assay**

The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a fluorescence-based method to determine the apparent pKa of ionizable lipids within LNPs.





Click to download full resolution via product page

Caption: Workflow for determining the apparent pKa of LNPs using the TNS assay.

#### Protocol:

• Prepare Buffers: Prepare a series of buffers with a pH range from approximately 3 to 10.



- Sample Preparation: Dilute the LNP formulation in each buffer to a constant lipid concentration.
- TNS Addition: Add a stock solution of TNS (in a solvent like DMSO) to each of the LNPbuffer solutions.
- Fluorescence Measurement: After a brief incubation, measure the fluorescence intensity at an excitation wavelength of approximately 321 nm and an emission wavelength of around 445 nm.
- Data Analysis: Plot the fluorescence intensity as a function of pH. The apparent pKa is the pH value at which 50% of the maximum fluorescence is observed.[12]

# Measurement of Particle Size and Polydispersity Index (PDI) by DLS

Dynamic Light Scattering (DLS) is the standard technique for measuring the size distribution and PDI of LNPs.

#### Protocol:

- Sample Preparation: Dilute the LNP suspension in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS measurement.
- Instrument Setup: Set the parameters on the DLS instrument, including the temperature, solvent viscosity, and refractive index.
- Measurement: Place the sample in the instrument and perform the measurement. The instrument software will calculate the Z-average particle size and the PDI.

# Determination of mRNA Encapsulation Efficiency by RiboGreen Assay

The RiboGreen assay is a sensitive fluorescence-based method for quantifying RNA. It is used to determine the percentage of mRNA encapsulated within the LNPs.





#### Click to download full resolution via product page

Caption: Workflow for the RiboGreen assay to determine mRNA encapsulation efficiency.

#### Protocol:

- Sample Preparation: Prepare two sets of diluted LNP samples. One set is left intact to
  measure the amount of unencapsulated ("free") mRNA. The second set is treated with a
  surfactant like Triton X-100 to lyse the LNPs and release the encapsulated mRNA, allowing
  for the measurement of the total mRNA amount.
- RiboGreen Addition: Add the RiboGreen reagent to both sets of samples.



- Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 480 nm and an emission wavelength of around 520 nm.
- Quantification: Use a standard curve of known mRNA concentrations to determine the amount of free and total mRNA.
- Calculation: The encapsulation efficiency is calculated as: EE (%) = ((Total mRNA Free mRNA) / Total mRNA) \* 100.

# **Mechanism of Action: Endosomal Escape**

The ability of **SM-102** to facilitate the escape of mRNA from the endosome is a key determinant of its effectiveness.





Click to download full resolution via product page

Caption: Proposed mechanism of endosomal escape for **SM-102** containing LNPs.



At the physiological pH of the bloodstream (around 7.4), the tertiary amine of **SM-102** is largely deprotonated, rendering the LNP surface near-neutral. This minimizes non-specific interactions with blood components. Following cellular uptake via endocytosis, the LNP is trafficked into endosomes. As the endosome matures, its internal pH drops. The tertiary amine of **SM-102**, with a pKa of approximately 6.7, becomes protonated in this acidic environment, leading to a net positive charge on the lipid.[10] This charge facilitates an interaction with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the subsequent release of the mRNA payload into the cytoplasm.[1][13]

## **Advanced Characterization Techniques**

For a more in-depth understanding of **SM-102** LNP structure and behavior, advanced analytical methods can be employed.

# Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of LNPs in their native, hydrated state, providing information on their morphology, size distribution, and internal structure.[14][15]

#### Protocol Overview:

- A small aliquot of the LNP suspension is applied to a TEM grid.
- The grid is blotted to create a thin film of the suspension.
- The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.
- The vitrified sample is then imaged under cryogenic conditions in a transmission electron microscope.[14]

## **Differential Scanning Calorimetry (DSC)**

DSC can be used to study the thermal properties and phase behavior of the lipids within the LNP structure.[16][17]

Protocol Overview:



- A small amount of the LNP sample is placed in a DSC pan.
- The sample is subjected to a controlled temperature program (heating and cooling cycles).
- The heat flow to or from the sample is measured as a function of temperature, revealing phase transitions of the lipid components.[16][18]

# In Vitro and In Vivo Performance Assessment In Vitro Transfection Efficiency

The ability of **SM-102** LNPs to deliver functional mRNA to cells is assessed in vitro using reporter gene expression assays.

#### Protocol Overview:

- Cells are seeded in a multi-well plate.
- The cells are treated with **SM-102** LNPs encapsulating mRNA encoding a reporter protein (e.g., luciferase or green fluorescent protein).
- After a suitable incubation period, the expression of the reporter protein is quantified using an appropriate assay (e.g., luminescence measurement for luciferase).[4][19]

### In Vivo Biodistribution

The biodistribution of **SM-102** LNPs can be evaluated in animal models using in vivo imaging systems.[19][20]

#### Protocol Overview:

- **SM-102** LNPs encapsulating mRNA for a reporter protein (e.g., luciferase) are administered to animals (e.g., mice) via the desired route (e.g., intravenous or intramuscular injection).[4] [21]
- At various time points post-administration, the animals are anesthetized, and the reporter protein substrate (e.g., D-luciferin) is administered.



- Bioluminescence imaging is performed using an in vivo imaging system (e.g., IVIS) to visualize the location and intensity of protein expression.[7][20]
- For more detailed analysis, organs can be harvested for ex vivo imaging.[20]

## Conclusion

**SM-102** is a highly engineered ionizable lipid that plays a pivotal role in the success of mRNA-based therapeutics and vaccines. Its well-defined physicochemical properties, particularly its pKa, are finely tuned to enable efficient mRNA encapsulation and delivery. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of **SM-102** and its LNP formulations, which is essential for the development of safe and effective nucleic acid delivery systems. Further research into the structure-activity relationships of ionizable lipids like **SM-102** will continue to drive innovation in the field of nanomedicine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. What is SM-102? | BroadPharm [broadpharm.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. rsc.org [rsc.org]
- 7. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 8. insidetx.com [insidetx.com]
- 9. In vivo demonstration of enhanced mRNA delivery by cyclic disulfide-containing lipid nanoparticles for facilitating endosomal escape - RSC Medicinal Chemistry (RSC Publishing)



DOI:10.1039/D5MD00084J [pubs.rsc.org]

- 10. SM-102 Wikipedia [en.wikipedia.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. Lipid Nanoparticles Cryo TEM LNPs Drug Delivery [thermofisher.com]
- 16. photophysics.com [photophysics.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 21. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of SM-102 Lipid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025710#physicochemical-properties-of-sm-102-lipid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com